molecular formula C10H13NS6 B13799899 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile

3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile

Cat. No.: B13799899
M. Wt: 339.6 g/mol
InChI Key: WEDALTFZGUABPV-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile is a complex organic compound with a unique structure characterized by multiple sulfur atoms and a propiononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile typically involves multiple steps, starting from simpler precursors. The process often includes the formation of the hexathiaadamantane core, followed by the introduction of the propiononitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and safety. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor for pharmaceuticals.

    Industry: It may be used in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile involves its interaction with specific molecular targets. The sulfur atoms and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-propiononitrile is unique due to its hexathiaadamantane core, which imparts distinct chemical and physical properties. The presence of multiple sulfur atoms and the propiononitrile group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13NS6

Molecular Weight

339.6 g/mol

IUPAC Name

3-(3,5,7-trimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decan-1-yl)propanenitrile

InChI

InChI=1S/C10H13NS6/c1-7-12-8(2)14-9(3,13-7)17-10(15-7,16-8)5-4-6-11/h4-5H2,1-3H3

InChI Key

WEDALTFZGUABPV-UHFFFAOYSA-N

Canonical SMILES

CC12SC3(SC(S1)(SC(S2)(S3)CCC#N)C)C

Origin of Product

United States

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